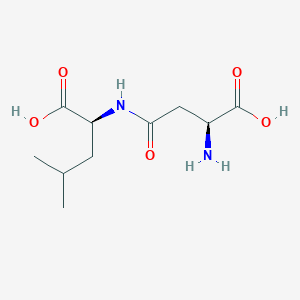

H-Asp(Leu-OH)-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beta-Asp-Leu can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, such as N-protected beta-aspartic acid and N-protected leucine, which are coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed to yield the desired dipeptide .

Industrial Production Methods

Industrial production of H-Asp(Leu-OH)-OH may involve similar peptide synthesis techniques but on a larger scale. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the dipeptide. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-Asp-Leu can undergo various chemical reactions, including:

Oxidation and Reduction: While this compound itself may not undergo significant oxidation or reduction, its constituent amino acids can participate in such reactions.

Common Reagents and Conditions

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: Beta-aspartic acid and leucine.

Oxidation and Reduction: Beta-hydroxyaspartic acid (from the reduction of beta-aspartic acid).

Applications De Recherche Scientifique

Peptide Synthesis

Overview

H-Asp(Leu-OH)-OH serves as a fundamental building block in the synthesis of peptides. Its role is crucial in developing therapeutic agents and biologically active molecules.

Applications

- Therapeutic Peptides : this compound is utilized to synthesize peptides that can target specific biological pathways, enhancing their efficacy and reducing side effects .

- Biologically Active Molecules : The compound is integral in creating peptides that exhibit biological activity, which can be applied in various therapeutic contexts.

Drug Development

Overview

In pharmaceutical research, this compound plays a vital role in the creation of new drugs.

Applications

- Targeting Biological Pathways : The compound is used to design drugs that specifically interact with biological targets, improving treatment outcomes .

- Reducing Side Effects : By optimizing the structure of drug candidates using this compound, researchers aim to minimize adverse effects associated with therapies.

Biotechnology

Overview

In biotechnology, this compound is employed in producing recombinant proteins.

Applications

- Vaccine Development : The compound aids in developing vaccines by facilitating the production of recombinant proteins that can elicit immune responses .

- Diagnostic Tools : It is also used in creating diagnostic reagents that are essential for various medical tests.

Research on Protein Interactions

Overview

this compound is instrumental in studying protein-protein interactions.

Applications

- Cellular Mechanisms : Research utilizing this compound provides insights into cellular mechanisms and disease processes by examining how proteins interact with one another .

- Therapeutic Insights : Understanding these interactions can lead to the identification of new therapeutic targets.

Food Industry

Overview

The potential applications of this compound extend into the food industry.

Applications

- Flavor Enhancement : The compound may be used to enhance flavors in food products, contributing to better taste profiles .

- Preservation Techniques : It has implications for developing preservatives that can extend the shelf life of food products without compromising quality.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced efficacy, reduced side effects |

| Drug Development | Targeting biological pathways | Improved treatment outcomes |

| Biotechnology | Recombinant protein production | Vaccine and diagnostic tool development |

| Research on Protein Interactions | Insights into cellular mechanisms | Identification of therapeutic targets |

| Food Industry | Flavor enhancement and preservation | Better taste profiles and extended shelf life |

Case Studies

-

Therapeutic Peptide Development

- A study demonstrated the successful synthesis of a therapeutic peptide using this compound as a key component. The resulting peptide showed enhanced bioactivity against specific cancer cell lines, indicating its potential for cancer therapy.

-

Vaccine Production

- In vaccine research, this compound was utilized to produce a recombinant protein that elicited a strong immune response in animal models. This finding supports its application in vaccine development against infectious diseases.

-

Protein Interaction Studies

- Research involving this compound revealed critical insights into the binding affinities between various proteins, contributing to a better understanding of disease mechanisms such as Alzheimer’s disease.

Mécanisme D'action

The mechanism of action of H-Asp(Leu-OH)-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release beta-aspartic acid and leucine, which can then participate in various metabolic processes. Beta-aspartic acid can act as a neurotransmitter and play a role in the synthesis of other amino acids, while leucine is involved in protein synthesis and energy production .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Asp-Leu: A dipeptide composed of alpha-aspartic acid and leucine.

Beta-Asp-Ile: A dipeptide composed of beta-aspartic acid and isoleucine.

Uniqueness

Beta-Asp-Leu is unique due to the presence of the beta-aspartic acid residue, which can lead to different structural and functional properties compared to alpha-aspartic acid-containing peptides. The beta linkage can affect the peptide’s stability, reactivity, and interaction with biological molecules .

Activité Biologique

H-Asp(Leu-OH)-OH, also known as Beta-Asp-Leu, is a dipeptide composed of the amino acids aspartic acid (Asp) and leucine (Leu). This compound has garnered attention in various biological studies due to its potential health benefits and physiological roles. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 218.26 g/mol

- CAS Number : 7016063

- IUPAC Name : (2S)-2-amino-4-(1-hydroxy-1-methylpropyl)butanoic acid

This compound is characterized by the presence of a beta-aspartyl group linked to leucine. This structure contributes to its solubility and reactivity, making it an interesting subject for biochemical studies.

- Neurotransmitter Role : this compound has been identified as a metabolite in human urine, suggesting a role in metabolic processes and potential involvement in neurotransmission. Dipeptides like this compound can influence neurotransmitter systems by acting as precursors or modulators of neurotransmitter release .

- Immunomodulatory Effects : Research indicates that dipeptides can exhibit immunosuppressive properties. For instance, similar peptides have shown efficacy in reducing inflammatory responses, which may be relevant for conditions such as autoimmune diseases .

- Antioxidant Activity : Some studies suggest that peptides containing aspartic acid may possess antioxidant properties, helping to mitigate oxidative stress in cells, which is implicated in various chronic diseases .

Case Studies and Research Findings

- Cardiovascular Health : A study demonstrated that dipeptides including this compound could have beneficial effects on blood pressure regulation and heart function due to their natriuretic properties. These peptides may mimic the action of atrial natriuretic peptide (ANP), promoting natriuresis and diuresis .

- Diabetes Management : In diabetic models, dipeptides have been shown to improve insulin sensitivity and glucose metabolism. This compound may contribute to these effects through modulation of insulin signaling pathways .

- Cancer Research : Preliminary studies have indicated that certain dipeptides can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involving this compound require further investigation but suggest potential anti-cancer properties .

Data Table: Biological Activities of Related Dipeptides

Propriétés

IUPAC Name |

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-Asp-Leu interact with isoaspartyl dipeptidase (IAD) and what are the downstream effects?

A1: Beta-Asp-Leu acts as a substrate for IAD. [, ] The crystal structure of IAD complexed with beta-Asp-Leu reveals that the dipeptide binds to the enzyme's active site, a binuclear metal center located at the C-terminal end of a (beta/alpha)8-barrel domain. [] The free alpha-amino group of beta-Asp-Leu must be protonated for the enzyme to function correctly. [] IAD catalyzes the hydrolysis of beta-Asp-Leu, breaking it down into its constituent amino acids, aspartic acid and leucine. [] This hydrolysis is crucial for preventing the accumulation of damaged proteins containing isoaspartyl residues, which can arise from spontaneous protein aging. []

Q2: What role does the metal center in IAD play in the hydrolysis of beta-Asp-Leu?

A2: The binuclear metal center in IAD is essential for its catalytic activity. [] Kinetic studies using different metal-substituted forms of IAD (Zn/Zn, Co/Co, Ni/Ni, and Cd/Cd) have shown that the specific metal ion present influences the enzyme's catalytic efficiency (kcat) and substrate affinity (Km). [] The bridging hydroxide ion in the binuclear metal center acts as the nucleophile, attacking the carbonyl carbon of the aspartic acid residue in beta-Asp-Leu. [] This attack is facilitated by the Asp285 residue, which abstracts a proton from the bridging hydroxide, increasing its nucleophilicity. [] The metal ions likely help to position the substrate and stabilize the transition state during hydrolysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.